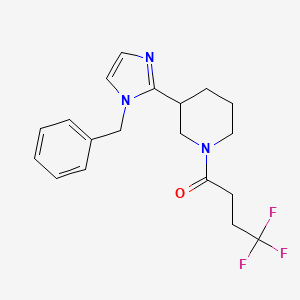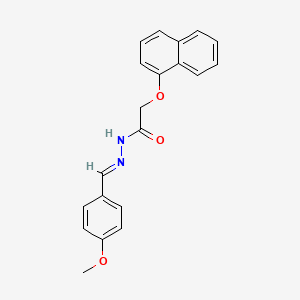
3-ethoxy-4-hydroxybenzaldehyde N-cyclohexylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosemicarbazones are a category of thiosemicarbazide derivatives that have garnered attention in chemistry and pharmacology due to their diverse chemical reactions and biological activities. These compounds typically feature a broad range of interactions with metals, forming complex structures, and have been explored for their antitumor, antibacterial, and antiviral properties, among others. The compound , with its specific functional groups, is likely to exhibit interesting chemical behavior and potentially valuable biological activity.
Synthesis Analysis
The synthesis of thiosemicarbazone derivatives generally involves the condensation of thiosemicarbazide with an appropriate aldehyde or ketone. In the context of the compound of interest, this would entail a reaction between 3-ethoxy-4-hydroxybenzaldehyde and N-cyclohexylthiosemicarbazide. Conditions for these reactions vary but often involve heating the reactants in the presence of an acid catalyst or under solvent-free conditions to promote the formation of the thiosemicarbazone linkage.
Molecular Structure Analysis
Thiosemicarbazones are known for their ability to chelate metals through the nitrogen and sulfur atoms present in their structure, leading to a wide variety of complex geometries. The molecular structure of these compounds can be extensively studied using techniques such as X-ray crystallography, revealing information about bond lengths, angles, and overall conformations which are critical for understanding their chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Thiosemicarbazones undergo a range of chemical reactions, including complexation with metals, redox reactions, and nucleophilic addition. The presence of the ethoxy and hydroxy groups in the molecule of interest may influence its reactivity, making it a candidate for selective metal binding or modification through oxidative or reductive processes.
Physical Properties Analysis
The physical properties of thiosemicarbazones, including melting points, solubility, and crystallinity, can vary widely depending on the substituents attached to the core structure. These properties are essential for determining the compound's suitability for further development in various applications, influencing its behavior in solution and potential for crystallization.
Chemical Properties Analysis
The chemical properties of thiosemicarbazones are influenced by the presence of functional groups and the overall molecular structure. The compound "3-ethoxy-4-hydroxybenzaldehyde N-cyclohexylthiosemicarbazone" is expected to exhibit properties such as metal chelation, potential antioxidant activity due to the hydroxy group, and possibly interactions with biological molecules, which could be exploited in various chemical and biological contexts.
For detailed studies on related compounds and further insights into the chemistry of thiosemicarbazones, the following references provide valuable information:
- (R. Takjoo et al., 2013) discussed the synthesis, spectroscopy, and structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes.
- (S. Ng, 2009) reported on the crystal structure of a related compound, providing insights into the molecular arrangement and interactions.
- (Rosenani A. Haque et al., 2015) explored new organotin(IV) complexes with N(4)-methylthiosemicarbazone derivatives, revealing aspects of synthesis, characterization, and biological activity.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Complex Formation
Research on related thiosemicarbazones has demonstrated their potential in forming complexes with various metals, contributing to their applications in catalysis, molecular recognition, and potentially in medical imaging or as therapeutic agents. For example, the synthesis and characterization of complexes with nickel(II) and molybdenum(VI) using similar thiosemicarbazones have been detailed, highlighting the structural diversity and potential reactivity of these compounds (Takjoo et al., 2013).
Antimicrobial and Antifungal Activities
Compounds structurally similar to 3-ethoxy-4-hydroxybenzaldehyde N-cyclohexylthiosemicarbazone have been synthesized and evaluated for their antimicrobial properties. These studies have found significant activity against a range of bacterial and fungal strains, suggesting the potential of such compounds in developing new antimicrobial agents (Yusuf et al., 2012).
Antioxidant Properties
The antioxidant capabilities of thiosemicarbazone derivatives have been explored through their synthesis and subsequent evaluation. These properties are critical for the compounds' potential use in mitigating oxidative stress-related diseases or in the preservation of biological samples (Harohally et al., 2017).
Catalytic Activities
The incorporation of thiosemicarbazone derivatives into metal complexes has been shown to enhance catalytic activities, particularly in oxidation reactions. This is attributed to the stabilization of redox states and the unique electronic properties conferred by the ligand-metal interaction, offering avenues for the development of efficient, reusable catalysts for industrial applications (Arion et al., 2013).
Anticancer Potential
Recent studies have identified certain thiosemicarbazone derivatives as promising candidates for anticancer therapy. Their ability to interact with DNA, induce apoptosis in cancer cells, and exhibit selective cytotoxicity makes them valuable leads in the search for novel chemotherapeutic agents. For instance, silver(I) complexes with 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones have shown appreciable cytotoxic activity against human tumor cells, underscoring the potential of similar compounds in cancer treatment (Silva et al., 2020).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-2-21-15-10-12(8-9-14(15)20)11-17-19-16(22)18-13-6-4-3-5-7-13/h8-11,13,20H,2-7H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOMOQNROQZPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)NC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)
![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)
![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)
![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)
![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)
![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)
